molecular formula C20H18BrN5OS B3286592 N-(4-bromophenyl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 831214-24-5

N-(4-bromophenyl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3286592
CAS No.: 831214-24-5
M. Wt: 456.4 g/mol
InChI Key: LWOKZVQCGLZDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of triazole-based acetamide derivatives characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a 1H-indol-3-yl group at position 5, and a sulfanyl-linked acetamide moiety attached to a 4-bromophenyl group.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5OS/c1-2-26-19(16-11-22-17-6-4-3-5-15(16)17)24-25-20(26)28-12-18(27)23-14-9-7-13(21)8-10-14/h3-11,22H,2,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOKZVQCGLZDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize and analyze the biological activity of this compound based on current literature.

Synthesis

The synthesis of this compound involves several steps. The precursor compounds are typically synthesized through established methods involving triazole chemistry. For instance, the compound can be synthesized via S-alkylation reactions and subsequent reductions to yield the desired sulfanyl derivatives .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown activity against various pathogens including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BKlebsiella pneumoniae16 µg/mL
N-(4-bromophenyl)-2-{...}Staphylococcus aureus8 µg/mL

Anticancer Activity

Mercapto-substituted 1,2,4-triazoles have been reported to possess anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific metabolic pathways . The mechanism often involves interference with cytochrome P450 enzymes responsible for steroid metabolism in cancer cells.

Case Study: Anticancer Effects
A study evaluated the anticancer activity of derivatives similar to this compound on various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner, highlighting their potential as chemotherapeutic agents .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular metabolism. For instance, its interaction with cytochrome P450 enzymes leads to altered sterol synthesis in fungal cells and potentially disrupts similar pathways in cancer cells .

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits distinct reactivity at specific sites:

Functional Group Reaction Type Reagents/Conditions Products
Bromophenyl ringNucleophilic substitutionPd catalysts, aminesAryl amines or coupled derivatives
Sulfanyl bridge (-S-)OxidationH₂O₂, KMnO₄Sulfoxide or sulfone derivatives
Acetamide moietyHydrolysisHCl/NaOH, elevated temperatureCarboxylic acid or amine derivatives
Triazole ringElectrophilic substitutionAlkyl halides, acyl chloridesN-alkylated or acylated derivatives

3.1. Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures, enhancing molecular diversity for drug discovery.

3.2. Sulfanyl Bridge Oxidation

The sulfanyl group is susceptible to oxidation, forming sulfoxides (using H₂O₂) or sulfones (with KMnO₄), which can alter the compound’s electronic properties and binding affinity.

3.3. Triazole Ring Functionalization

  • Alkylation : Treatment with alkyl halides in basic conditions substitutes the triazole’s NH group, modifying steric and electronic profiles.

  • Coordination Chemistry : The triazole nitrogen atoms act as ligands for metal ions, forming complexes studied for catalytic or antimicrobial applications.

3.4. Acetamide Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the acetamide group, yielding a carboxylic acid or primary amine, enabling further derivatization.

Mechanistic Insights

  • S-Alkylation Mechanism : The thiolate ion (generated in alkaline medium) attacks the electrophilic carbon of bromoacetamide, displacing bromide via an SN2 pathway .

  • Oxidation Pathways : Sulfur’s lone pairs facilitate radical or polar mechanisms, depending on the oxidizing agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Key Substituents (Triazole Positions 4/5) Acetamide Group Biological Activity Reference
Target Compound 4-ethyl, 5-(1H-indol-3-yl) N-(4-bromophenyl) Orco modulation (hypothesized)
VUAA-1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Potent Orco agonist
OLC-12 (N-(4-isopropylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(4-pyridinyl) N-(4-isopropylphenyl) Orco agonist, used in receptor validation
OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(2-pyridinyl) N-(4-butylphenyl) Orco antagonist
KA3 (from ) 4-(substituted aryl), 5-(pyridin-4-yl) N-(2,3-dimethylphenyl) Antimicrobial, anti-inflammatory

Key Differences in Activity and Selectivity

Substituent Effects on Orco Modulation: The indol-3-yl group in the target compound may enhance π-π stacking interactions with aromatic residues in Orco channels compared to pyridinyl groups in VUAA-1 or OLC-12.

Antimicrobial Potential: Compounds like KA3 () with pyridin-4-yl and substituted aryl groups exhibit MIC values of 12.5–25 μg/mL against E. coli and S. aureus. The bromophenyl group in the target compound may improve lipid membrane penetration due to increased hydrophobicity, but experimental validation is lacking .

Synthetic Accessibility :

  • VUAA-1 and OLC-12 are commercially available and widely used in electrophysiological studies, while the target compound requires specialized synthesis involving indole incorporation, which may limit scalability .

Pharmacological and Toxicological Profiles

  • VUAA-1 shows EC₅₀ values of ~5 μM in Drosophila Orco activation assays but exhibits cytotoxicity at higher concentrations (>50 μM) .
  • The target compound ’s indole moiety could confer antioxidant properties, as seen in structurally related indole derivatives, but this remains untested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.